molecular formula C19H19NOS B5886328 (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine

(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine

货号 B5886328
分子量: 309.4 g/mol
InChI 键: GYKRGAUFBNWONR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

作用机制

(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine binds to the ATP-binding site of BTK and inhibits its kinase activity. This leads to inhibition of downstream signaling pathways, including the PI3K/AKT/mTOR pathway, which is critical for B-cell survival. Inhibition of BTK also leads to downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic proteins, leading to induction of apoptosis in B-cells.
Biochemical and Physiological Effects:
(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has been shown to selectively inhibit BTK in B-cells, with no significant effect on other kinases. This selectivity is important for minimizing off-target effects and reducing toxicity. (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has also been shown to penetrate the blood-brain barrier, suggesting potential for the treatment of central nervous system lymphomas. In terms of pharmacokinetics, (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has a half-life of around 6 hours and is metabolized primarily by CYP3A4.

实验室实验的优点和局限性

One advantage of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine is its high potency and selectivity for BTK, which allows for effective inhibition of B-cell receptor signaling and induction of apoptosis in B-cells. However, one limitation is its relatively low yield in synthesis, which may limit its availability for large-scale experiments. Another limitation is its short half-life, which may require frequent dosing in animal studies.

未来方向

There are several potential future directions for research on (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine. One area of interest is the development of combination therapies with other drugs, such as venetoclax and rituximab, to enhance anti-tumor activity. Another area of interest is the investigation of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine in other B-cell malignancies, such as Waldenström macroglobulinemia and mantle cell lymphoma. Additionally, there is potential for the development of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and lupus, which are also mediated by B-cell receptor signaling.

合成方法

The synthesis of (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine involves several steps, starting with the reaction of 2-bromo-5-methylthiophene with magnesium to form the Grignard reagent, which is then reacted with 4-methoxybiphenyl-3-carboxaldehyde to form the corresponding alcohol. The alcohol is then treated with trifluoroacetic acid to form the corresponding trifluoroacetate, which is then reacted with N-methylpiperazine to form (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine. The overall yield of the synthesis is around 20%.

科学研究应用

(4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine inhibits BTK with high potency and selectivity, leading to inhibition of B-cell receptor signaling and induction of apoptosis in B-cell lines. In vivo studies in mouse models of CLL and NHL have shown that (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine inhibits tumor growth and prolongs survival. (4-methoxy-3-biphenylyl)[(5-methyl-2-thienyl)methyl]amine has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax and rituximab.

属性

IUPAC Name

2-methoxy-N-[(5-methylthiophen-2-yl)methyl]-5-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-14-8-10-17(22-14)13-20-18-12-16(9-11-19(18)21-2)15-6-4-3-5-7-15/h3-12,20H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKRGAUFBNWONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC2=C(C=CC(=C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[(5-methylthiophen-2-yl)methyl]-5-phenylaniline

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。